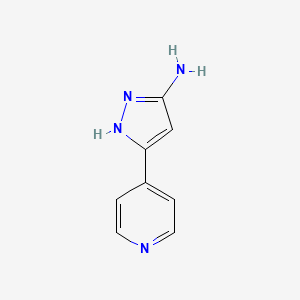

3-(pyridin-4-yl)-1H-pyrazol-5-amine

Beschreibung

The exact mass of the compound 3-(pyridin-4-yl)-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(pyridin-4-yl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(pyridin-4-yl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-pyridin-4-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRGSALNBWSYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596128 | |

| Record name | 5-(Pyridin-4-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91912-53-7 | |

| Record name | 5-(Pyridin-4-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-4-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring both a pyridine and a pyrazole ring, makes it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, including detailed experimental protocols, quantitative data, and logical workflow diagrams to aid in its practical synthesis and further research.

Core Synthesis Pathway

The most direct and feasible synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-amine is a two-step process. The first step involves the synthesis of the key intermediate, 3-oxo-3-(pyridin-4-yl)propanenitrile, via a Claisen condensation reaction. The subsequent step is the cyclization of this intermediate with hydrazine hydrate to yield the final product.

Step 1: Synthesis of 3-oxo-3-(pyridin-4-yl)propanenitrile

This step employs a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][2] In this specific application, ethyl isonicotinate is reacted with acetonitrile in the presence of a strong base, such as sodium ethoxide, to yield the desired β-ketonitrile.[1]

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of sodium ethoxide in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).

-

Reagent Addition: A solution of ethyl isonicotinate and an excess of dry acetonitrile is added dropwise to the stirred suspension of the base at room temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture is typically heated to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of dilute acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data:

Specific yield and characterization data for 3-oxo-3-(pyridin-4-yl)propanenitrile from this reaction are not available in the reviewed literature. However, similar Claisen condensations of aromatic esters with acetonitrile have been reported with moderate to good yields.[3]

| Parameter | Value | Reference |

| Starting Material | Ethyl isonicotinate, Acetonitrile | General Knowledge |

| Reagents | Sodium ethoxide | [1] |

| Product | 3-oxo-3-(pyridin-4-yl)propanenitrile | General Knowledge |

| Typical Yield | Not Reported | N/A |

| Melting Point | Not Reported | N/A |

Characterization Data (Predicted):

-

¹H NMR: Signals corresponding to the pyridyl protons and the methylene protons adjacent to the carbonyl and nitrile groups.

-

¹³C NMR: Resonances for the pyridine ring carbons, the carbonyl carbon, the nitrile carbon, and the methylene carbon.

-

IR: Characteristic absorption bands for the C=O (ketone) and C≡N (nitrile) functional groups.

-

MS: A molecular ion peak corresponding to the molecular weight of the product.

Step 2: Synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-amine

The second and final step is the cyclization of the β-ketonitrile intermediate with hydrazine hydrate. This reaction is a classic method for the synthesis of 5-aminopyrazoles.

Experimental Protocol:

While a specific protocol for this exact transformation is not detailed in the available literature, a general procedure for the synthesis of 5-aminopyrazoles from β-ketonitriles can be followed.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 3-oxo-3-(pyridin-4-yl)propanenitrile is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Reagent Addition: Hydrazine hydrate is added to the solution. The molar ratio of hydrazine hydrate to the β-ketonitrile is typically 1:1 or with a slight excess of hydrazine.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to afford the pure 3-(pyridin-4-yl)-1H-pyrazol-5-amine.

Quantitative Data:

Specific quantitative data for this reaction is not available in the reviewed literature. However, the synthesis of similar 5-aminopyrazoles from β-ketonitriles is generally reported to proceed in good yields.

| Parameter | Value | Reference |

| Starting Material | 3-oxo-3-(pyridin-4-yl)propanenitrile | General Knowledge |

| Reagents | Hydrazine hydrate | General Knowledge |

| Product | 3-(pyridin-4-yl)-1H-pyrazol-5-amine | General Knowledge |

| Typical Yield | Not Reported | N/A |

| Melting Point | Not Reported | N/A |

Characterization Data (Predicted):

-

¹H NMR: Signals for the pyridine protons, the pyrazole ring proton, and the amine protons.

-

¹³C NMR: Resonances for the carbons of the pyridine and pyrazole rings.

-

IR: Characteristic absorption bands for the N-H stretching of the amine and the pyrazole ring, and C=N and C=C stretching vibrations.

-

MS: A molecular ion peak corresponding to the molecular weight of the final product.

Alternative Synthesis Pathway

An alternative, though less detailed in the literature, approach could involve starting from isonicotinonitrile (pyridine-4-carbonitrile). This would likely involve a base-catalyzed condensation with another molecule of acetonitrile to form an enamine intermediate, which could then be cyclized with hydrazine. However, specific experimental protocols for this route are not well-documented.

Mandatory Visualizations

Caption: Overall synthesis pathway for 3-(pyridin-4-yl)-1H-pyrazol-5-amine.

Caption: General experimental workflow for synthesis steps.

Conclusion

This technical guide outlines a practical and logical synthetic pathway for the preparation of 3-(pyridin-4-yl)-1H-pyrazol-5-amine. While specific experimental details for these exact transformations are not extensively reported, the provided general protocols, based on well-established organic chemistry principles, offer a solid foundation for researchers to develop and optimize the synthesis. The successful synthesis of this compound will enable further exploration of its potential applications in drug discovery and development.

References

A Technical Guide to the Physicochemical Properties of 3-(pyridin-4-yl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic organic compound that belongs to the aminopyrazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. Aminopyrazole derivatives have been widely investigated as inhibitors of various protein kinases, making them promising candidates for the development of novel therapeutics in areas such as oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis protocol, and the potential biological relevance of 3-(pyridin-4-yl)-1H-pyrazol-5-amine, with a focus on its potential as a kinase inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(pyridin-4-yl)-1H-pyrazol-5-amine is presented in Table 1. It is important to note that while some properties have been computationally predicted, experimental data for others remains to be fully characterized in the public domain.

Table 1: Physicochemical Properties of 3-(pyridin-4-yl)-1H-pyrazol-5-amine

| Property | Value | Source |

| IUPAC Name | 3-(Pyridin-4-yl)-1H-pyrazol-5-amine | - |

| Chemical Formula | C₈H₈N₄ | [1] |

| Molecular Weight | 160.18 g/mol | [1] |

| Predicted XlogP | 0.5 | [2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| Solubility | Not available | - |

| Appearance | Solid (predicted) | - |

Synthesis Protocol

Proposed Synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-amine

A potential synthesis route is outlined below. This proposed method is based on the known reactivity of related starting materials.

Caption: Proposed synthesis workflow for 3-(pyridin-4-yl)-1H-pyrazol-5-amine.

Methodology:

-

Synthesis of 3-Oxo-3-(pyridin-4-yl)propanenitrile: Isonicotinonitrile is reacted with acetonitrile in the presence of a strong base, such as sodium hydride, in an appropriate solvent like anhydrous THF or DMF. The reaction mixture is typically stirred at room temperature or with gentle heating. An acidic workup is then performed to yield the β-ketonitrile intermediate.

-

Cyclization to form the Pyrazole Ring: The resulting 3-oxo-3-(pyridin-4-yl)propanenitrile is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is heated under reflux for several hours to facilitate the cyclization and formation of the 3-(pyridin-4-yl)-1H-pyrazol-5-amine. The product can then be isolated and purified using standard techniques like recrystallization or column chromatography.

Biological Activity and Potential Signaling Pathways

The aminopyrazole scaffold is a well-established pharmacophore in kinase inhibitors. Compounds containing this moiety have been shown to target a range of kinases, including p38α mitogen-activated protein kinase (MAPK), FMS-like tyrosine kinase 3 (FLT3), and cyclin-dependent kinases (CDKs). While the specific biological targets of 3-(pyridin-4-yl)-1H-pyrazol-5-amine have not been explicitly detailed, its structural similarity to known kinase inhibitors suggests it may exhibit activity against one or more of these enzyme families.

p38α MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[3][4] Inhibition of p38α MAPK is a therapeutic strategy for various inflammatory diseases.

Caption: Overview of the p38 MAPK signaling pathway.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[5][6] Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target.

Caption: Simplified FLT3 signaling pathway.

CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle.[7][8] Dysregulation of CDK activity is a hallmark of cancer, and CDK inhibitors are an important class of anticancer drugs.

Caption: Overview of the role of CDKs in the cell cycle.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

To evaluate the inhibitory activity of 3-(pyridin-4-yl)-1H-pyrazol-5-amine against a specific kinase, a biochemical assay can be performed. The following is a general protocol that can be adapted for various kinases.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

Adenosine triphosphate (ATP)

-

Test compound (3-(pyridin-4-yl)-1H-pyrazol-5-amine)

-

Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.

-

Assay Setup: In a microplate, add the assay buffer, the kinase, and the kinase-specific substrate to each well.

-

Inhibitor Addition: Add the serially diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase.

-

Incubation: Incubate the plate at a constant temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and Detection: Stop the kinase reaction and measure the amount of product formed (or substrate consumed). For example, using the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into a luminescent signal.

-

Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

3-(pyridin-4-yl)-1H-pyrazol-5-amine represents a molecule of interest for drug discovery, particularly in the field of kinase inhibition. While a complete experimental profile of its physicochemical properties is not yet available, its structural features suggest it is a promising starting point for the design of novel therapeutics. Further investigation into its synthesis, biological activity, and structure-activity relationships is warranted to fully elucidate its potential as a drug candidate. The protocols and pathway diagrams provided in this guide offer a framework for researchers to begin their exploration of this and related compounds.

References

- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 2. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. CDK Family - Creative Biogene [creative-biogene.com]

Technical Guide: Mechanism of Action of Pyrazolopyridine-Based Kinase Inhibitors - A Case Study of GDC-0879

An in-depth analysis of the scientific literature reveals a lack of specific, publicly available information regarding the mechanism of action for the compound 3-(pyridin-4-yl)-1H-pyrazol-5-amine. This suggests that it may not be a widely studied agent with a well-characterized biological profile.

However, to fulfill the user's request for an in-depth technical guide on a compound with this core structure, we will provide a representative example based on a closely related and well-studied class of molecules: pyrazolopyridine derivatives acting as kinase inhibitors. The following guide is based on the established mechanism of action for GDC-0879, a selective B-Raf inhibitor, which shares structural similarities and serves as an illustrative model for how a substituted pyrazole compound can function.

Audience: Researchers, scientists, and drug development professionals.

Introduction

GDC-0879 is a potent and selective inhibitor of the B-Raf serine/threonine kinase. The B-Raf protein is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in human cancers. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the kinase and downstream signaling, promoting cell proliferation and survival. GDC-0879 was developed as a therapeutic agent to target this aberrant pathway.

Core Mechanism of Action: B-Raf Inhibition

The primary mechanism of action of GDC-0879 is its direct inhibition of B-Raf kinase activity. It is a Type I inhibitor, meaning it binds to the active conformation of the kinase at the ATP-binding site. This competitive inhibition prevents the phosphorylation of MEK1/2, the immediate downstream substrate of B-Raf. The inhibition of MEK1/2 phosphorylation subsequently blocks the activation of ERK1/2, leading to a shutdown of the entire signaling cascade. This ultimately results in decreased cell proliferation and the induction of apoptosis in B-Raf mutant cancer cells.

Signaling Pathway

The following diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition by GDC-0879.

Caption: MAPK/ERK signaling pathway and inhibition by GDC-0879.

Quantitative Data

The following table summarizes the in vitro activity of GDC-0879 against B-Raf and other kinases.

| Target | Assay Type | IC50 (nM) | Reference |

| B-Raf (V600E) | Enzymatic Assay | 0.13 | |

| B-Raf (wild-type) | Enzymatic Assay | 0.8 | |

| C-Raf-1 | Enzymatic Assay | 12 | |

| p38α | Enzymatic Assay | >10,000 |

Experimental Protocols

This protocol outlines the general steps for determining the in vitro potency of an inhibitor against B-Raf kinase.

Caption: Workflow for a B-Raf in vitro enzymatic assay.

Methodology:

-

Reagents and Materials:

-

Recombinant human B-Raf (V600E or wild-type)

-

Recombinant human MEK1 (inactive)

-

ATP (Adenosine triphosphate)

-

Test compound (GDC-0879)

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Kinase detection reagents (e.g., anti-phospho-MEK1/2 antibody, secondary antibody, substrate for detection)

-

384-well microplates

-

-

Procedure:

-

Add 5 µL of assay buffer containing the test compound at various concentrations to the wells of a microplate.

-

Add 5 µL of assay buffer containing recombinant B-Raf enzyme to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding 10 µL of assay buffer containing ATP and the MEK1 substrate.

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated MEK1 using a suitable method, such as an ELISA-based assay or Western blotting.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

This protocol describes a method to assess the effect of a compound on the proliferation of cancer cells.

Caption: Workflow for a cell-based proliferation assay.

Methodology:

-

Cell Line: A375 melanoma cell line (homozygous for BRAF V600E).

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 3,000 cells per well and allowed to attach overnight.

-

The next day, the medium is replaced with fresh medium containing the test compound at various concentrations.

-

The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo®), which measures intracellular ATP levels.

-

The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

-

Conclusion

In-Depth Technical Guide on the Biological Activity of 3-(Pyridin-4-yl)-1H-pyrazol-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(pyridin-4-yl)-1H-pyrazol-5-amine scaffold has emerged as a promising pharmacophore in the design of novel therapeutic agents, demonstrating significant potential primarily in the fields of oncology and immunology. Derivatives of this core structure have been investigated for their potent inhibitory effects on various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this class of compounds. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. When fused or substituted with other heterocyclic rings, such as pyridine, the resulting molecules often exhibit enhanced pharmacological properties. The specific arrangement of a pyridin-4-yl group at the 3-position and an amine at the 5-position of a 1H-pyrazole ring creates a unique scaffold with a distinct three-dimensional structure and hydrogen bonding pattern, making it an attractive candidate for targeting the ATP-binding sites of protein kinases.

Recent studies have highlighted the potential of 3-(pyridin-4-yl)-1H-pyrazol-5-amine derivatives as inhibitors of kinases implicated in cancer progression. For instance, a regioisomeric switch from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine was found to shift the inhibitory profile from p38α MAP kinase to kinases relevant to cancer.[1] This guide will delve into the known biological activities of this specific scaffold, with a focus on its anticancer and kinase inhibitory properties.

Biological Activities and Quantitative Data

The primary biological activities reported for 3-(pyridin-4-yl)-1H-pyrazol-5-amine derivatives are their anticancer and kinase inhibitory effects. The following tables summarize the available quantitative data for these activities.

Anticancer Activity

Derivatives of the 3-(pyridin-4-yl)-1H-pyrazol-5-amine scaffold have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a measure of the potency of a compound in inhibiting cancer cell growth.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| C3 | 4-(4-Fluorophenyl)-1-phenyl- | MCF7 (Breast) | Most cytotoxic of the series | [1] |

| HCC1937 (Breast) | Exhibited cytotoxicity | [1] |

Note: Specific IC50 values for compound C3 were not provided in the abstract, but it was identified as the most potent in the series against MCF7 cells.

Kinase Inhibitory Activity

The anticancer activity of these derivatives is often attributed to their ability to inhibit specific protein kinases involved in cancer cell proliferation and survival. Docking studies have suggested potential interactions with the epidermal growth factor receptor (EGFR).[1]

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Derivatives of the scaffold | Kinases relevant in cancer | Activity reported | [1] |

| Derivatives of the scaffold | p38α MAP kinase | Loss of activity upon regioisomeric switch | [1] |

Note: Specific kinase inhibition data for the 3-(pyridin-4-yl)-1H-pyrazol-5-amine core is still emerging. The available information points towards a promising profile against cancer-relevant kinases.

Experimental Protocols

This section provides detailed methodologies for key experiments typically used to evaluate the biological activity of 3-(pyridin-4-yl)-1H-pyrazol-5-amine derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF7, HCC1937)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(Pyridin-4-yl)-1H-pyrazol-5-amine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

-

Purified recombinant kinase (e.g., EGFR)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer

-

3-(Pyridin-4-yl)-1H-pyrazol-5-amine derivatives (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in kinase reaction buffer.

-

Kinase Reaction Setup: In a 384-well plate, add the test compound, the purified kinase, and the kinase-specific substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

The anticancer activity of 3-(pyridin-4-yl)-1H-pyrazol-5-amine derivatives is often mediated through the inhibition of key signaling pathways that control cell growth, proliferation, and survival. Based on docking studies suggesting EGFR as a potential target, the following signaling pathways are of significant interest.

References

3-(pyridin-4-yl)-1H-pyrazol-5-amine: A Technical Guide to Synthesis, Characterization, and Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(pyridin-4-yl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in published literature, this paper establishes a framework for its synthesis and characterization based on well-established chemical principles and data from closely related analogues.

Introduction

3-(pyridin-4-yl)-1H-pyrazol-5-amine belongs to the class of aminopyrazoles, which are recognized as privileged scaffolds in drug discovery. The presence of both a pyridine and a pyrazole ring, coupled with a reactive amino group, makes this compound a versatile building block for the synthesis of a wide range of biologically active molecules. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Notably, compounds sharing the pyridinyl-pyrazole core have been investigated as potent inhibitors of various kinases, such as p38α MAP kinase, highlighting the therapeutic potential of this chemical motif.

Synthesis

The synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-amine can be achieved through the well-established condensation reaction of a β-ketonitrile with hydrazine hydrate. This versatile and widely used method for constructing the 5-aminopyrazole ring system is both efficient and reliable.

Proposed Synthetic Pathway

The most plausible synthetic route involves a two-step process starting from isonicotinoylacetonitrile (also known as 3-oxo-3-(pyridin-4-yl)propanenitrile).

-

Formation of the β-ketonitrile: The synthesis begins with the Claisen condensation of a pyridine-4-carboxylate ester with acetonitrile.

-

Cyclization with Hydrazine: The resulting isonicotinoylacetonitrile is then reacted with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the final product, 3-(pyridin-4-yl)-1H-pyrazol-5-amine.

The Discovery and History of 3-(pyridin-4-yl)-1H-pyrazol-5-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a pyridin-4-yl group at the 3-position and an amine group at the 5-position. While the broader class of aminopyrazoles has been extensively investigated in medicinal chemistry for its diverse biological activities, detailed historical and experimental information specifically for 3-(pyridin-4-yl)-1H-pyrazol-5-amine is not extensively documented in readily available scientific literature. This guide synthesizes the available information on its synthesis and potential biological relevance, drawing from established principles of pyrazole chemistry and the known activities of structurally related compounds.

Introduction

The pyrazole scaffold is a prominent feature in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. The inclusion of an amino group on the pyrazole ring, creating aminopyrazoles, provides a key building block for the synthesis of a wide array of functionalized molecules and fused heterocyclic systems. The pyridinyl moiety is also a common feature in pharmacologically active compounds, known to participate in hydrogen bonding and other key interactions with biological targets. The combination of these two pharmacophores in 3-(pyridin-4-yl)-1H-pyrazol-5-amine suggests its potential as a valuable intermediate or a pharmacologically active agent itself.

Discovery and History

A definitive historical account detailing the first synthesis and discovery of 3-(pyridin-4-yl)-1H-pyrazol-5-amine is not prominently available in the surveyed scientific literature. The compound is listed in several chemical supplier catalogs, indicating its commercial availability and use as a building block in organic synthesis. It is likely that its initial synthesis was achieved through established methods for pyrazole ring formation, which have been known for over a century. The focus of much of the existing literature is on the synthesis and biological evaluation of more complex molecules derived from aminopyrazole precursors, rather than on the specific history of this particular intermediate.

Synthesis

The synthesis of 3-substituted-1H-pyrazol-5-amines is typically achieved through the condensation of a β-ketonitrile with hydrazine or its derivatives. For 3-(pyridin-4-yl)-1H-pyrazol-5-amine, a plausible and commonly employed synthetic route would involve the reaction of isonicotinoylacetonitrile (also known as 3-oxo-3-(pyridin-4-yl)propanenitrile) with hydrazine hydrate.

Experimental Protocol: General Synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-amine

Materials:

-

Isonicotinoylacetonitrile

-

Hydrazine hydrate

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (optional, as a catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isonicotinoylacetonitrile in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add a molar equivalent of hydrazine hydrate. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield 3-(pyridin-4-yl)-1H-pyrazol-5-amine as a solid.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activity and Signaling Pathways

While no specific biological data for 3-(pyridin-4-yl)-1H-pyrazol-5-amine has been found in the primary literature, the structural motifs present in the molecule suggest potential areas of biological activity.

-

Kinase Inhibition: The aminopyrazole scaffold is a well-established "hinge-binder" motif in many kinase inhibitors. The amino group and the adjacent pyrazole nitrogen can form hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases. The pyridinyl group can extend into the solvent-exposed region or interact with other residues in the active site. Therefore, it is plausible that this compound could serve as a fragment or starting point for the development of inhibitors of various protein kinases.

-

Other Potential Activities: Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific activity of 3-(pyridin-4-yl)-1H-pyrazol-5-amine would need to be determined through biological screening.

Due to the lack of specific studies on this compound, no signaling pathway diagrams can be provided at this time.

Data Presentation

As no quantitative biological data for 3-(pyridin-4-yl)-1H-pyrazol-5-amine has been identified in the scientific literature, a data table summarizing such information cannot be provided.

Conclusion

3-(pyridin-4-yl)-1H-pyrazol-5-amine is a readily synthesizable heterocyclic compound that holds potential as a building block for the development of novel, biologically active molecules, particularly in the area of kinase inhibition. While its specific discovery and history are not well-documented, its synthesis can be achieved through established chemical methodologies. Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound. The lack of detailed experimental and biological data in the public domain highlights an opportunity for future investigation into the properties of this and related aminopyrazole derivatives.

An In-depth Technical Guide on 3-(pyridin-4-yl)-1H-pyrazol-5-amine (CAS Number: 24236-00-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a pyridinyl group and an amine group. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties. This document serves as a comprehensive technical guide, providing insights into its chemical properties, a plausible synthesis protocol, and potential biological significance, thereby offering a foundational resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

While specific experimental data for 3-(pyridin-4-yl)-1H-pyrazol-5-amine is not extensively available in public literature, the following table summarizes its basic chemical properties and predicted data based on its structure.

| Property | Value | Source |

| CAS Number | 24236-00-2 | - |

| Molecular Formula | C₈H₈N₄ | [Calculated] |

| Molecular Weight | 160.18 g/mol | [Calculated] |

| IUPAC Name | 3-(pyridin-4-yl)-1H-pyrazol-5-amine | - |

| Canonical SMILES | C1=CN=CC=C1C2=CC(=NN2)N | - |

| Predicted XlogP | 0.5 | [1] |

| Predicted Hydrogen Bond Donors | 2 | [Calculated] |

| Predicted Hydrogen Bond Acceptors | 3 | [Calculated] |

| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [2] |

| Safety Information | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | [Vendor Data] |

Synthesis Methodology

A common and effective method for the synthesis of 3-substituted-1H-pyrazol-5-amines involves the cyclocondensation of a β-ketonitrile with hydrazine hydrate. The following is a representative experimental protocol for the synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-amine.

Proposed Synthesis Scheme

Caption: Proposed synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-amine.

Experimental Protocol

Materials:

-

3-(pyridin-4-yl)-3-oxopropanenitrile

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-(pyridin-4-yl)-3-oxopropanenitrile (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (1.5 eq).

-

The reaction mixture is refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-(pyridin-4-yl)-1H-pyrazol-5-amine.

Expected Yield: 70-85% (This is a typical yield for this type of reaction and may vary).

Spectroscopic Characterization (Predicted/Typical Data)

The following table presents typical spectroscopic data that would be expected for 3-(pyridin-4-yl)-1H-pyrazol-5-amine.

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 11.8 (s, 1H, NH-pyrazole), 8.5 (d, 2H, pyridine-H), 7.6 (d, 2H, pyridine-H), 5.8 (s, 1H, pyrazole-H), 5.4 (s, 2H, NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 155.0, 150.0, 141.0, 140.0, 121.0, 95.0 |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 1620 (C=N stretching), 1590 (C=C stretching) |

| Mass Spec (ESI-MS) | m/z: 161.08 [M+H]⁺ (Predicted)[1] |

Biological Activities and Potential Applications

The pyrazole scaffold is a key component in numerous biologically active compounds. While specific data for 3-(pyridin-4-yl)-1H-pyrazol-5-amine is limited, its structural motifs suggest potential activity in several therapeutic areas.

Kinase Inhibition

The pyrazolopyridine core, which can be formed from 3-(pyridin-4-yl)-1H-pyrazol-5-amine, is a known hinge-binding motif for various protein kinases. Derivatives of similar structures have shown inhibitory activity against kinases such as p38α MAP kinase, Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[3][4] Therefore, this compound could serve as a valuable starting point for the development of novel kinase inhibitors for the treatment of cancer and inflammatory diseases.

Anti-inflammatory and Anticancer Potential

Numerous pyrazole derivatives have demonstrated potent anti-inflammatory and anticancer activities.[5][6] The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX), while anticancer properties can be a result of inhibiting various signaling pathways crucial for cancer cell proliferation and survival.

Experimental Workflow for Biological Evaluation

Caption: A typical workflow for the biological evaluation of a novel compound.

Potential Signaling Pathway Involvement

Given the prevalence of pyrazole-based compounds as kinase inhibitors, a plausible signaling pathway to investigate for the effects of 3-(pyridin-4-yl)-1H-pyrazol-5-amine and its derivatives is the JAK-STAT pathway, which is often dysregulated in cancer and autoimmune diseases.

Caption: Hypothetical inhibition of the JAK-STAT signaling pathway.

Conclusion

3-(pyridin-4-yl)-1H-pyrazol-5-amine represents a valuable scaffold for the development of novel therapeutics, particularly in the areas of oncology and immunology. Its straightforward synthesis and the known biological activities of related compounds make it an attractive starting point for medicinal chemistry campaigns. This guide provides a foundational overview to aid researchers in their exploration of this promising chemical entity. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully elucidate its therapeutic potential.

References

- 1. PubChemLite - 3-(pyridin-4-yl)-1h-pyrazol-5-amine (C8H8N4) [pubchemlite.lcsb.uni.lu]

- 2. achmem.com [achmem.com]

- 3. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

Theoretical Exploration of 4-(5-amino-1H-pyrazol-3-yl)pyridine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(5-amino-1H-pyrazol-3-yl)pyridine scaffold is a promising heterocyclic framework in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. As a bioisostere for purines, this scaffold is of particular interest for targeting ATP-binding sites in kinases, which are pivotal in numerous signaling pathways implicated in cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 4-(5-amino-1H-pyrazol-3-yl)pyridine and its derivatives. It consolidates available data on related compounds, details relevant experimental and computational protocols, and proposes a systematic workflow for the theoretical investigation of this molecular class to accelerate drug discovery and development efforts.

Introduction: The Significance of the Aminopyrazole-Pyridine Scaffold

Pyrazole-containing compounds are a cornerstone in medicinal chemistry, with a broad spectrum of biological activities including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2] The fusion or linkage of a pyrazole ring with a pyridine moiety, particularly in the form of aminopyrazolopyridines, has garnered substantial interest. These structures are recognized for their ability to act as kinase inhibitors by mimicking the hydrogen bonding patterns of adenine in the ATP binding pocket.[3] The 5-aminopyrazole moiety, in particular, is a versatile building block for synthesizing a variety of bioactive molecules, including inhibitors of p38 MAP kinase and various other kinases.[1][4] Theoretical studies, including quantum chemical calculations and molecular modeling, are indispensable tools for understanding the structure-activity relationships (SAR) of these compounds, guiding lead optimization, and predicting their pharmacokinetic properties.

Physicochemical and Structural Data

While specific experimental data for 4-(5-amino-1H-pyrazol-3-yl)pyridine is not extensively available in the public domain, valuable structural insights can be gleaned from closely related crystal structures. The crystallographic data for 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile provides a foundational model for the spatial arrangement of the pyrazole and pyridine rings.

Table 1: Crystallographic Data for 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile [5]

| Parameter | Value |

| Molecular Formula | C₂₁H₁₄FN₅ |

| Molecular Weight | 355.37 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5189 (5) |

| b (Å) | 8.1339 (3) |

| c (Å) | 20.0009 (13) |

| V (ų) | 1711.27 (15) |

| Z | 4 |

Table 2: Selected Dihedral Angles for 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile (°) [5]

| Rings | Dihedral Angle (°) |

| Pyrazole and 4-Fluorophenyl | 38.0 (1) |

| Pyrazole and Pyridine | 40.0 (1) |

| Pyrazole and Benzonitrile | 28.5 (1) |

| 4-Fluorophenyl and Pyridine | 57.7 (1) |

| Pyridine and Benzonitrile | 35.6 (1) |

This data is crucial for building and validating computational models of 4-(5-amino-1H-pyrazol-3-yl)pyridine. The observed non-coplanarity of the ring systems will significantly influence the molecule's conformational flexibility and its interaction with biological targets.

Biological Activity of Related Compounds

Derivatives of aminopyrazole and pyrazolopyridine have demonstrated potent inhibitory activity against various kinases, highlighting the therapeutic potential of this scaffold.

Table 3: Biological Activity of Selected Aminopyrazole and Pyrazolopyridine Derivatives

| Compound Class | Target | Activity (IC₅₀) | Reference |

| Amino-pyrazolopyridines | NF-κB | 4.7 - 39.8 µM | [6] |

| Amino-pyrazolopyridines | Apoptotic cell death in K562 cells | 27.6 - 36.5 µM | [6] |

| 5-Aminopyrazole derivatives | Antitumor (Hep-G2 cells) | 3.6 - 41 µM | [7] |

| Pyrazolopyrimidine | Antitumor (HepG2) | 12.6 µg/ml | [8] |

Experimental and Computational Protocols

A comprehensive theoretical study of 4-(5-amino-1H-pyrazol-3-yl)pyridine necessitates a multi-faceted approach, integrating various computational methodologies. The following protocols, adapted from studies on related compounds, provide a robust framework for such an investigation.

Synthesis of Aminopyrazole-Pyridine Scaffolds

The synthesis of pyrazolo[3,4-b]pyridines often starts from a pre-formed pyrazole ring, typically a 3- or 5-aminopyrazole, which then undergoes cyclization to form the pyridine ring.[9] A common method involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[9] If the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed.[9]

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, geometry, and reactivity of molecules.

-

Software: Gaussian, ORCA, Spartan

-

Functional: B3LYP, M06-2X, ωB97X-D

-

Basis Set: 6-31G(d,p), 6-311++G(d,p), def2-TZVP

-

Calculations:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to calculate thermodynamic properties.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP) Mapping: To identify nucleophilic and electrophilic sites.

-

Natural Bond Orbital (NBO) Analysis: To study charge distribution and intramolecular interactions.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

-

Software: AutoDock, Glide, GOLD, MOE

-

Protocol:

-

Protein Preparation: Obtain the 3D structure of the target kinase (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogens, removing water molecules, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of 4-(5-amino-1H-pyrazol-3-yl)pyridine and optimize its geometry using a suitable force field (e.g., MMFF94) or quantum mechanical method.

-

Docking Simulation: Define the binding site on the protein and run the docking algorithm to generate a series of binding poses.

-

Pose Analysis and Scoring: Analyze the predicted binding poses based on scoring functions and visual inspection of key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.

-

Software: GROMACS, AMBER, NAMD

-

Protocol:

-

System Setup: Place the docked ligand-protein complex in a simulation box with an appropriate solvent model (e.g., TIP3P water). Add ions to neutralize the system.

-

Minimization and Equilibration: Minimize the energy of the system to remove steric clashes, followed by equilibration under constant temperature (NVT) and pressure (NPT) to bring the system to a stable state.

-

Production Run: Run the simulation for a desired length of time (e.g., 100-300 ns) to collect trajectory data.[7]

-

Trajectory Analysis: Analyze the trajectory to study the stability of the complex (RMSD), flexibility of the protein and ligand (RMSF), and detailed interactions over time.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity.

-

Software: MOE, SYBYL, QSARINS

-

Protocol:

-

Dataset Preparation: Compile a dataset of aminopyrazole-pyridine analogs with their experimentally determined biological activities (e.g., IC₅₀ values).

-

Descriptor Calculation: Calculate a variety of molecular descriptors (e.g., 2D, 3D, constitutional, electronic) for each compound.

-

Model Building: Use statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR model.

-

Model Validation: Validate the model's predictive power using internal (e.g., cross-validation) and external validation techniques.[6][10]

-

Proposed Workflow for Theoretical Investigation

The following diagram illustrates a logical workflow for the comprehensive theoretical study of 4-(5-amino-1H-pyrazol-3-yl)pyridine, from initial molecular design to the prediction of its biological and pharmacokinetic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]

- 8. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

Potential Therapeutic Targets of 3-(pyridin-4-yl)-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterocyclic scaffold, 3-(pyridin-4-yl)-1H-pyrazol-5-amine, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component in the design of targeted therapeutic agents. Its inherent structural features, including hydrogen bond donors and acceptors, and its ability to be readily functionalized, make it an attractive starting point for the development of potent and selective inhibitors of key biological targets. This technical guide provides an in-depth overview of the primary therapeutic targets of compounds derived from the 3-(pyridin-4-yl)-1H-pyrazol-5-amine core, with a focus on protein kinases. While direct quantitative inhibitory data for the parent compound is not extensively available in public literature, the extensive research on its derivatives underscores the therapeutic promise of this chemical scaffold.

Primary Therapeutic Targets: Protein Kinases

Research has predominantly identified two major classes of protein kinases as the primary therapeutic targets for derivatives of 3-(pyridin-4-yl)-1H-pyrazol-5-amine:

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of cell cycle progression, particularly at the G1/S phase transition. Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime target for anti-cancer drug development.

-

p38 Mitogen-Activated Protein Kinase (p38α MAPK): A central mediator of the inflammatory response. It is activated by cellular stress and pro-inflammatory cytokines, leading to the production of inflammatory mediators like TNF-α and IL-1β. Inhibition of p38α MAPK is a promising strategy for the treatment of a wide range of inflammatory diseases.

Quantitative Data on Key Derivatives

The following tables summarize the in vitro inhibitory activities of representative derivatives of 3-(pyridin-4-yl)-1H-pyrazol-5-amine against their primary kinase targets. This data highlights the potency that can be achieved through chemical modification of the core scaffold.

Table 1: Inhibitory Activity of 3-(pyridin-4-yl)-1H-pyrazol-5-amine Derivatives against CDK2

| Compound ID | Modification on Core Scaffold | IC50 (µM) vs. CDK2/cyclin A2 | Reference |

| Derivative A | N-(3-methoxyphenyl)carboxamide at C5 | 0.057 ± 0.003 | [1] |

| Derivative B | Thioalkyl substituent at C5 | 0.081 ± 0.004 | [1] |

| Derivative C | Diacetoxy alkyl substituent at C5 | 0.119 ± 0.007 | [1] |

Table 2: Inhibitory Activity of 3-(pyridin-4-yl)-1H-pyrazol-5-amine Derivatives against p38α MAPK

| Compound ID | Modification on Core Scaffold | IC50 (nM) vs. p38α MAPK | Reference |

| Derivative D | Fused quinoxaline ring | 81 | |

| Derivative E | Fused pyrido[2,3-b]pyrazine ring | 38 |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of compounds targeting CDK2 and p38α MAPK. Below are representative protocols for in vitro kinase assays.

Protocol 1: In Vitro CDK2/cyclin A2 Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and is designed to quantify the amount of ADP produced in a kinase reaction.

1. Reagents and Materials:

-

Recombinant human CDK2/cyclin A2 enzyme

-

Histone H1 as a substrate

-

ATP

-

Test compound (derivative of 3-(pyridin-4-yl)-1H-pyrazol-5-amine)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

2. Assay Procedure:

-

Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Add 2.5 µL of the test compound solution or vehicle (for controls) to the wells of a 384-well plate.

-

Prepare a solution of CDK2/cyclin A2 and Histone H1 in kinase buffer. Add 5 µL of this enzyme/substrate mixture to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final reaction volume will be 10 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates a luciferase-based reaction to produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

3. Data Analysis:

-

Subtract the background luminescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro p38α MAPK Inhibition Assay (Immunoblot-Based)

This protocol involves the immunoprecipitation of active p38α MAPK and the subsequent detection of its kinase activity by measuring the phosphorylation of a substrate, ATF2, via immunoblotting.

1. Reagents and Materials:

-

Cell lysate from stimulated cells (e.g., with UV or anisomycin)

-

Anti-p38α MAPK antibody

-

Protein A/G agarose beads

-

Recombinant ATF2 protein (substrate)

-

ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na₃VO₄, 1 µg/mL leupeptin)

-

Anti-phospho-ATF2 (Thr71) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and western blotting equipment

2. Assay Procedure:

-

Lyse stimulated cells with lysis buffer and quantify the protein concentration.

-

Incubate 200-500 µg of cell lysate with anti-p38α MAPK antibody for 2 hours at 4°C with gentle rocking.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash three times with lysis buffer and twice with kinase assay buffer.

-

Resuspend the beads in 20 µL of kinase assay buffer containing the test compound at various concentrations. Pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding 20 µL of kinase assay buffer containing ATP and recombinant ATF2 substrate.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Terminate the reaction by adding 20 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with an anti-phospho-ATF2 antibody.

-

Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescent substrate.

3. Data Analysis:

-

Quantify the band intensities for phosphorylated ATF2.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for inhibitor screening.

Caption: CDK2 Signaling Pathway at the G1/S Transition.

Caption: p38 MAPK Inflammatory Signaling Pathway.

Caption: General Experimental Workflow for Kinase Inhibitor Screening.

Conclusion

The 3-(pyridin-4-yl)-1H-pyrazol-5-amine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The extensive body of research on its derivatives has demonstrated the potential to generate potent and selective inhibitors of CDK2 and p38α MAPK, two critical targets in oncology and inflammatory diseases, respectively. While further investigation is required to determine the intrinsic activity of the unsubstituted core molecule, the data presented in this guide strongly supports its value as a foundational element in future drug discovery efforts. The provided experimental protocols and pathway diagrams offer a framework for researchers to further explore and capitalize on the therapeutic potential of this versatile chemical scaffold.

References

3-(pyridin-4-yl)-1H-pyrazol-5-amine literature review

An In-depth Technical Guide on 3-(pyridin-4-yl)-1H-pyrazol-5-amine

Introduction

3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a pyridine ring and an amine group. The pyrazole motif is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] This core structure is particularly prominent in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[1][2] The strategic placement of the pyridine and amine functional groups allows for diverse chemical modifications, making it a versatile starting point for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental methodologies associated with 3-(pyridin-4-yl)-1H-pyrazol-5-amine and its derivatives, aimed at researchers and professionals in the field of drug development.

Synthesis and Chemical Properties

The synthesis of the 3-(pyridin-4-yl)-1H-pyrazol-5-amine core and its derivatives can be achieved through several established chemical routes. A common and effective method involves the cyclocondensation reaction of a β-ketonitrile with hydrazine hydrate.[3]

General Synthesis Workflow

Caption: General workflow for the synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-amine and its derivatives.

Chemical Properties of the Core Structure

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₄ | [4] |

| Molecular Weight | 160.18 g/mol | [4] |

| Appearance | Solid | [4] |

| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [4] |

Biological Activities and Therapeutic Potential

The 3-(pyridin-4-yl)-1H-pyrazol-5-amine scaffold is a cornerstone in the design of potent kinase inhibitors. Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Derivatives of this compound have demonstrated significant activity against a variety of kinases and have shown promise as anticancer and anti-inflammatory agents.[5][6]

Anticancer Activity

The primary therapeutic application explored for derivatives of 3-(pyridin-4-yl)-1H-pyrazol-5-amine is in oncology. These compounds have been shown to inhibit several kinases that are crucial for cancer cell proliferation, survival, and migration.

-

Kinase Inhibition: The pyrazole-pyridine system is effective in targeting the ATP-binding pocket of various kinases.[1] Regioisomeric switching of substituents on the pyrazole ring can completely change the inhibitory profile from p38α MAP kinase to other kinases relevant in cancer.[6] Derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Fms-like tyrosine kinase 3 (FLT3).[5][7][8]

-

Cytotoxicity: In vitro studies have confirmed the cytotoxic effects of these derivatives against a broad panel of human cancer cell lines.[5][9] The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, typically at the G2/M phase.[1][9]

-

Tubulin Polymerization Inhibition: Certain derivatives have been found to inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs like paclitaxel. This disruption of the cellular cytoskeleton leads to mitotic arrest and apoptosis.[9]

Table 1: Kinase Inhibitory Activity of Representative Derivatives

| Derivative | Target Kinase(s) | IC₅₀ (nM) | Reference |

| N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine (Compound 1) | FLT3-ITD | < 10 (approx.) | [7] |

| Compound 10h (a 5-amino-1H-pyrazole-4-carboxamide derivative) | FGFR1, FGFR2, FGFR3, FGFR2V564F | 46, 41, 99, 62 | [8] |

| AT9283 (a pyrazol-4-yl urea derivative) | Aurora A, Aurora B, JAK2 | ~3 | [10] |

Table 2: Cytotoxic Activity (IC₅₀) of Representative Derivatives

| Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Thioalkyl-substituted N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide | HCT-116 | Colon Cancer | Potent (not specified) | [5] |

| Compound 6c (an indolo-pyrazole grafted with thiazolidinone) | SK-MEL-28 | Melanoma | 3.46 | [9] |

| N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine (Compound 1) | MV4-11 | Acute Myeloid Leukemia | 0.0034 | [7] |

| Compound 10h (a 5-amino-1H-pyrazole-4-carboxamide derivative) | NCI-H520 | Lung Cancer | 0.019 | [8] |

| Compound 10h (a 5-amino-1H-pyrazole-4-carboxamide derivative) | SNU-16 | Gastric Cancer | 0.059 | [8] |

Other Biological Activities

Beyond oncology, derivatives have been screened for other potential therapeutic uses. Some compounds have exhibited moderate to good anti-inflammatory, antifungal, and antimicrobial activities, highlighting the broad biological potential of this chemical scaffold.[5]

Signaling Pathway Inhibition

A key mechanism of action for many 3-(pyridin-4-yl)-1H-pyrazol-5-amine derivatives is the inhibition of kinase-mediated signaling pathways that control the cell cycle. For instance, inhibition of Cyclin-Dependent Kinases (CDKs) like CDK2 can halt the cell cycle, preventing cancer cell proliferation.

Caption: Inhibition of the CDK2 pathway, leading to cell cycle arrest at the G1/S transition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for drug discovery and development. Below are representative methodologies for the synthesis and biological evaluation of 3-(pyridin-4-yl)-1H-pyrazol-5-amine derivatives based on published literature.

Protocol 1: Synthesis of 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine[6]

-

Preparation of LDA Solution: Add 20 mmol of n-butyllithium to a solution of diisopropylamine (20 mmol) in 30 ml of dry THF at -78°C (195 K) under an inert atmosphere.

-

Lithiation: Cool the LDA solution to -78°C (195 K). Add 14 mmol of 4-fluorophenylacetonitrile in 10 ml of THF dropwise. Stir the reaction mixture for 45 minutes at this temperature.

-

Coupling Reaction: Slowly add 5 mmol of N-(4-nitrophenyl)-4-pyridinecarbohydrazonoyl chloride to the reaction mixture. Continue stirring for 1 hour at -78°C.

-

Work-up: Allow the reaction to warm to room temperature (293 K). Quench the reaction by adding 50 ml of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 50 ml).

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Remove the solvent under reduced pressure until the volume is approximately 5 ml.

-

Purification: The pure product will precipitate from the concentrated solution. Collect the solid by filtration. The reported yield is 36%. Recrystallization from a THF/diethyl ether mixture can yield crystals suitable for X-ray analysis.

Protocol 2: In Vitro Cytotoxicity - MTT Assay[9]

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, SK-MEL-28) in 96-well plates at a density of 5,000-10,000 cells per well in the appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Protocol 3: FLT3 Kinase Inhibition Assay (ADP-Glo™)[7]

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the FLT3 kinase, the substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction wells.

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP produced. Incubate for 30 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The amount of ADP formed is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

General Experimental Workflow for Drug Discovery

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Conclusion

3-(pyridin-4-yl)-1H-pyrazol-5-amine represents a highly valuable and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its synthetic accessibility and the rich chemical space available for derivatization have enabled the creation of potent inhibitors of various kinases crucial to cancer pathology. The extensive research into its derivatives has yielded compounds with nanomolar efficacy against cancer cells and specific molecular targets. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel therapeutic applications beyond cancer, and developing next-generation inhibitors that can overcome clinical drug resistance. This technical guide consolidates the existing literature, providing a solid foundation for researchers aiming to harness the therapeutic potential of this remarkable molecular framework.

References

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. achmem.com [achmem.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]